Sodium bicarbonate-(13-C)

Description

Significance of Stable Isotope Tracers in Advanced Scientific Inquiry

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through biological or chemical systems. acs.orgplos.org Unlike their radioactive counterparts, stable isotopes are entirely safe for use in a wide range of studies, including those involving human subjects. plos.orgtum.de The fundamental principle behind their use lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled form due to a difference in mass. nih.gov This distinction allows researchers to follow the metabolic fate of specific molecules, providing invaluable insights into the dynamics of metabolic pathways, nutrient utilization, and the biosynthesis of essential compounds. acs.orgresearchgate.net

The application of stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), has become a pivotal technique in fields as diverse as medicine, biochemistry, and environmental science. plos.orgresearchgate.net By introducing these labeled molecules into a system, scientists can quantitatively measure the rates of metabolic reactions, a practice known as metabolic flux analysis. nih.govcreative-proteomics.com This has profound implications for understanding disease states, such as cancer and metabolic syndrome, where cellular metabolism is significantly altered. researchgate.netcreative-proteomics.com Furthermore, stable isotopes are instrumental in environmental and geological studies for tracing carbon cycles and reconstructing past climates. d-nb.info

Historical Evolution of Isotopic Labeling Methodologies with Carbon-13

The journey of isotopic labeling began over a century ago with the discovery of isotopes—elements that share the same position on the periodic table but have different masses due to a varying number of neutrons. nih.gov The development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston was crucial in identifying and quantifying these isotopes. nih.gov Initially, the focus was on radioactive isotopes. However, the potential of stable, non-radioactive isotopes like Carbon-13 for biological research was soon recognized. d-nb.infonih.gov

The ability to chemically synthesize organic compounds with ¹³C atoms opened the door to "tracing" the metabolic fate of these molecules within living organisms. nih.gov This breakthrough marked the dawn of the stable isotope tracer era. Over the subsequent decades, advancements in mass spectrometry, from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have dramatically improved the precision and sensitivity of detecting ¹³C-labeled compounds within complex biological samples. nih.gov These technological leaps have enabled the application of ¹³C tracers to expand from simple metabolic pathway identification to complex, quantitative analyses of entire metabolic networks. nih.gov

Role of Sodium Bicarbonate-(¹³C) as a Foundational Stable Isotope Tracer

Sodium Bicarbonate-(¹³C) (NaH¹³CO₃) holds a unique and fundamental position among stable isotope tracers. frontiersin.org Its central role stems from the fact that bicarbonate is a key intermediate in the body's central carbon metabolism and is in equilibrium with carbon dioxide (CO₂). ismrm.orgnih.gov This relationship allows researchers to use labeled bicarbonate to trace the flow of carbon through the bicarbonate pool, which is a central hub for numerous metabolic pathways. nih.gov

Overview of Contemporary Research Paradigms Utilizing Sodium Bicarbonate-(¹³C)

Modern research has harnessed the power of Sodium Bicarbonate-(¹³C) in several innovative ways, pushing the boundaries of our understanding of physiology and disease. Key contemporary research paradigms include:

Metabolic Flux Analysis (MFA): In ¹³C-MFA, cells or organisms are supplied with a ¹³C-labeled substrate, and the distribution of the ¹³C label in various metabolites is measured. nih.gov Sodium Bicarbonate-(¹³C) is used to trace carbon fixation reactions. plos.org This technique provides a quantitative map of the flow of carbon through metabolic pathways, revealing how cells adapt their metabolism in response to different conditions, such as disease or environmental changes. plos.orgnih.gov

Breath Tests: The ¹³C-Bicarbonate breath test is a non-invasive method used to assess various physiological functions. After administration of NaH¹³CO₃, the rate of ¹³CO₂ excretion in the breath is measured. nih.gov This can be used to determine the rate of whole-body CO₂ production, which is a measure of energy expenditure. nih.govescholarship.org While it has been explored for measuring gastric emptying, its reliability for this specific application has been questioned due to other factors influencing ¹³CO₂ absorption and exhalation. nih.gov

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI): A groundbreaking advancement involves the use of hyperpolarized Sodium Bicarbonate-(¹³C). Hyperpolarization dramatically increases the MRI signal of the ¹³C nucleus, allowing for real-time imaging of metabolic processes. ismrm.orgoncotarget.com Specifically, the conversion of hyperpolarized [¹³C]bicarbonate to [¹³C]carbon dioxide is dependent on pH. This enables the non-invasive in vivo mapping of pH in tissues, which is a critical parameter in many diseases, including cancer, inflammation, and ischemia. nih.govismrm.orgoncotarget.com

These research paradigms, powered by Sodium Bicarbonate-(¹³C), are providing unprecedented insights into the dynamic nature of metabolism and are paving the way for new diagnostic and therapeutic strategies.

Detailed Research Findings

Hyperpolarized ¹³C-Bicarbonate for In Vivo pH Imaging

Recent studies have demonstrated the remarkable potential of hyperpolarized Sodium Bicarbonate-(¹³C) for non-invasive in vivo pH mapping. This technique relies on the enzymatic conversion of bicarbonate to CO₂, a reaction catalyzed by carbonic anhydrase, which is sensitive to the local pH. ismrm.org By measuring the ratio of hyperpolarized H¹³CO₃⁻ to ¹³CO₂, researchers can create detailed pH maps of tissues.

| Study Focus | Model | Key Findings | Reference |

|---|---|---|---|

| Prostate Cancer Grade | TRAMP Mouse Model | High-grade tumor regions exhibited significantly lower extracellular pH (pHe) compared to low-grade regions. Mean pHe was used to differentiate between grades. | oncotarget.com |

| Inflammation | Rat Model (Concanavalin A-induced) | Inflamed regions showed a lower pH compared to healthy tissue. The method was sensitive in the biologically relevant pH range of 6 to 8 with a low error (<0.2 pH units). | nih.gov |

| Tumor Acidosis | Mouse Lymphoma Tumor Model | The pH of lymphoma tumors was measured at 6.7 ± 0.1, significantly lower than the surrounding tissue's pH of 7.1 ± 0.1. | ismrm.org |

| Acute Lung Injury | Rat Model | A mean pH difference of 0.14 pH units was measured between the lung and heart in an acute lung injury model. | nih.gov |

¹³C-Bicarbonate in Metabolic Flux Analysis

Sodium Bicarbonate-(¹³C) is a crucial tracer in ¹³C-Metabolic Flux Analysis (MFA) for quantifying the contribution of CO₂ fixation to metabolic pathways. This is particularly important in understanding the metabolism of microorganisms and cancer cells.

| Organism/Cell Type | Research Context | Key Findings | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Understanding central metabolism | Isotopic tracer experiments with [¹³C]sodium bicarbonate confirmed that a significant proportion of carbon (up to 22% incorporation in some amino acids) is fixed from CO₂ into biomass. | plos.org |

| Clostridium thermocellum | Investigating CO₂ fixation in a cellulose-degrading bacterium | Feeding the bacterium ¹³C-bicarbonate led to the production of ¹³C-formate, revealing a previously uncharacterized pathway for converting CO₂ to formate (B1220265). | pnas.org |

| Yeast (acetate fermentation) | Quantifying nutrient contribution to product synthesis | In a culture with fully labeled acetate (B1210297) and unlabeled yeast extract, ¹³C-analysis showed that approximately 63% of the carbons in free fatty acids were synthesized from the ¹³C-acetate, allowing for the correct estimation of the intrinsic product yield. | d-nb.info |

¹³C-Bicarbonate Breath Test for Measuring CO₂ Production

The ¹³C-Bicarbonate breath test offers a non-invasive tool to measure whole-body CO₂ production, which can be used to estimate energy expenditure.

| Subject Group | Comparison | Key Findings | Reference |

|---|---|---|---|

| Healthy Adults | Comparison with indirect calorimetry and ¹⁴C-leucine infusion | The rate of CO₂ appearance measured by NaH¹³CO₃ infusion (11.41 ± 1.56 mmol/min) was higher than that determined by indirect calorimetry (8.97 ± 0.82 mmol/min). After correction for labeled CO₂ recovery, the value (9.24 ± 0.78 mmol/min) did not differ significantly. | nih.gov |

| Children vs. Adults | Resting CO₂ stores and dynamics | Tracer recovery of orally administered [¹³C]bicarbonate was similar between children (73 ± 13%) and adults (71 ± 9%). Resting CO₂ stores per kg were not different, but the mean residence time of the tracer was shorter in children. | escholarship.orgnih.gov |

| Ponies | Validation against indirect calorimetry | The energy expenditure determined by the ¹³C-bicarbonate method was not different from that measured by indirect calorimetry. | researchgate.net |

| Dogs | Estimation of energy expenditure at rest and during exercise | The oral ¹³C-bicarbonate tracer technique was deemed appropriate for obtaining reliable estimates of energy expenditure in dogs at different activity levels. | tandfonline.com |

Structure

2D Structure

3D Structure of Parent

Properties

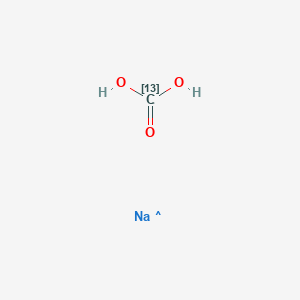

Molecular Formula |

CH2NaO3 |

|---|---|

Molecular Weight |

86.007 g/mol |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/i1+1; |

InChI Key |

WJEIYVAPNMUNIU-YTBWXGASSA-N |

Isomeric SMILES |

[13C](=O)(O)O.[Na] |

Canonical SMILES |

C(=O)(O)O.[Na] |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies

Chemical Synthesis Pathways for Sodium Bicarbonate-(13C)

The synthesis of Sodium Bicarbonate-(13C) typically involves the reaction of a sodium-containing base with carbon dioxide enriched in the ¹³C isotope (¹³CO₂). A common laboratory-scale method involves the reaction of ¹³CO₂ with a solution of sodium hydroxide (B78521) (NaOH) or cesium hydroxide (CsOH). For instance, Cesium bicarbonate-(13-C) (CsH¹³CO₃) can be prepared by slowly adding ¹³CO₂ to a solution of cesium hydroxide hydrate. nih.gov The resulting bicarbonate can then be converted to sodium bicarbonate through ion exchange or other standard chemical transformations.

Another pathway mirrors the industrial Solvay process, where ammonia (B1221849) and ¹³CO₂ are passed through a concentrated solution of sodium chloride. However, for research-grade material, direct carbonation of a sodium base with high-purity ¹³CO₂ is more common to ensure high isotopic enrichment and chemical purity. The fundamental reaction can be represented as:

¹³CO₂(g) + NaOH(aq) → NaH¹³CO₃(aq)

The resulting Sodium Bicarbonate-(13-C) can then be precipitated from the solution.

Techniques for Isotopic Enrichment and High Purity Production

The production of Sodium Bicarbonate-(13C) with high isotopic purity, often exceeding 98%, necessitates the use of highly enriched ¹³C starting materials. isotope.comthomassci.comsigmaaldrich.com The enrichment of the ¹³C isotope from its natural abundance of approximately 1.1% is a critical prerequisite. Several advanced techniques are employed for this purpose:

Cryogenic Distillation: This method involves the fractional distillation of carbon-containing compounds at very low temperatures. For example, the distillation of carbon monoxide (CO) or carbon tetrafluoride (CF₄) can be used to separate ¹³C from ¹²C based on their slight differences in volatility.

Laser Isotope Separation: This technique utilizes lasers to selectively excite molecules containing a specific isotope, leading to their dissociation or reaction, thereby allowing for their separation. Multi-photon dissociation of Freon-22 (CF₂HCl) is one such method that has been explored for carbon-13 enrichment.

Thermal Diffusion: This method uses a temperature gradient to separate isotopes in a gaseous mixture.

Once the isotopically enriched ¹³CO₂ is obtained, the synthesis of Sodium Bicarbonate-(13-C) is carried out. The final product then undergoes rigorous purification to remove any unreacted starting materials, byproducts, or other impurities. Purification techniques for isotopically labeled compounds are critical to ensure the quality required for research applications. moravek.com Common methods include:

Recrystallization: This is a standard technique to purify solid compounds based on differences in solubility.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and purifying compounds with high resolution. moravek.com

Ion-Exchange Chromatography: This method is particularly useful for separating ionic compounds like sodium bicarbonate from other charged or neutral impurities.

The goal of these purification steps is to achieve high chemical purity, often 98% or greater, in addition to the high isotopic purity. isotope.com

Radiochemical Purity and Isotopic Purity Assessment in Research-Grade Synthesis

Ensuring the quality of research-grade Sodium Bicarbonate-(13-C) involves the meticulous assessment of both its radiochemical (if applicable, though ¹³C is a stable isotope) and isotopic purity. A variety of sophisticated analytical techniques are employed for this purpose.

Isotopic Purity Assessment:

The determination of the isotopic enrichment of ¹³C in the final product is paramount. The primary methods for this analysis are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the isotopic enrichment of carbon-13. nih.govacs.orgacs.org Both ¹H NMR and ¹³C NMR can be utilized. In ¹H NMR, the coupling between ¹³C and adjacent protons results in satellite peaks, the intensity of which can be used to quantify the ¹³C enrichment. nih.gov More advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to accurately measure ¹³C enrichment in complex mixtures. nih.govacs.orgacs.org

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal tool for distinguishing between ¹²C and ¹³C containing molecules. wikipedia.org

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This is a highly sensitive and precise technique for determining carbon isotope ratios. thermofisher.comresearchgate.netnih.govucalgary.ca The sample is first separated by gas chromatography and then combusted to CO₂, which is then introduced into the isotope ratio mass spectrometer for analysis.

Liquid Chromatography-Mass Spectrometry (LC/MS): Modern high-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, can accurately resolve the isotopic peaks of labeled compounds, allowing for the determination of isotopic purity. almacgroup.comresearchgate.net

The following table summarizes the key analytical techniques used for isotopic purity assessment:

| Analytical Technique | Principle | Key Advantages |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. The presence of ¹³C influences the NMR signals of nearby atoms, allowing for quantification. | Non-destructive, provides structural information, can analyze complex mixtures. |

| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Separates volatile compounds and then measures the isotopic ratio of the resulting combustion products (e.g., CO₂). | High precision and sensitivity for isotopic ratio measurements. |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separates compounds in a liquid phase before mass analysis. High-resolution MS can distinguish between isotopologues. | Applicable to a wide range of compounds, provides molecular weight information. |

Chemical Purity Assessment:

In addition to isotopic purity, the chemical purity of Sodium Bicarbonate-(13-C) is also critical. This is typically assessed using standard analytical techniques such as HPLC, which can separate the target compound from any chemical impurities. moravek.com

Production of Carbon-13 Labeled Biomass Utilizing Sodium Bicarbonate-(13C) as a Sole Carbon Source

A significant application of Sodium Bicarbonate-(13-C) is in the production of uniformly ¹³C-labeled biomass. This is achieved by cultivating microorganisms, such as microalgae, in a growth medium where Sodium Bicarbonate-(13-C) is the sole source of carbon.

One notable example is the cultivation of Spirulina platensis, a species of cyanobacteria. In this process, a sterile growth medium is prepared, and Sodium Bicarbonate-(13-C) is added as the primary carbon source. grow-organic-spirulina.com The Spirulina are then inoculated into the medium and grown under controlled conditions of light, temperature, and pH. nih.govinstructables.com The algae utilize the ¹³C from the bicarbonate for photosynthesis, incorporating it into their cellular components, including proteins, lipids, and carbohydrates.

This method results in biomass that is uniformly and efficiently labeled with carbon-13. The use of a water-soluble, solid carbon source like Sodium Bicarbonate-(13-C) offers advantages in terms of handling and minimizing the loss of the expensive ¹³C label during the growth process.

Similarly, other microalgae like Phaeodactylum tricornutum have been successfully cultured in media containing ¹³C-labeled bicarbonate to produce ¹³C-enriched biomass for metabolic studies. frontiersin.org The resulting labeled biomass can be harvested and used in a wide range of research applications, including metabolic flux analysis, drug metabolism studies, and as internal standards for quantitative proteomics and metabolomics.

The following table outlines the key steps in the production of ¹³C-labeled biomass using Sodium Bicarbonate-(13-C):

| Step | Description | Key Parameters to Control |

| 1. Medium Preparation | A sterile growth medium is prepared with all necessary nutrients except for a carbon source. | Sterility, nutrient concentrations. |

| 2. Addition of ¹³C Source | High-purity Sodium Bicarbonate-(13-C) is added to the medium as the sole carbon source. | Concentration of NaH¹³CO₃. |

| 3. Inoculation | The medium is inoculated with the desired microorganism (e.g., Spirulina platensis). | Inoculum size and health. |

| 4. Cultivation | The culture is grown under controlled conditions. | Light intensity and cycle, temperature, pH, mixing. |

| 5. Monitoring | The growth of the biomass is monitored regularly. | Cell density, pH, nutrient levels. |

| 6. Harvesting | The ¹³C-labeled biomass is harvested when the desired density is reached. | Timing of harvest. |

| 7. Processing | The harvested biomass is washed and processed (e.g., lyophilized) for storage and subsequent use. | Purity of the final biomass. |

Advanced Analytical Techniques for Carbon 13 Isotopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbon-13 Studies

NMR spectroscopy stands as a powerful, non-invasive technique for the qualitative and quantitative analysis of ¹³C-labeled compounds. Its versatility allows for detailed investigations into molecular structure, dynamics, and metabolic pathways.

High-resolution ¹³C NMR spectroscopy is instrumental in determining the specific location and level of ¹³C enrichment within a molecule. In the context of sodium bicarbonate-(¹³C), this technique can unequivocally identify the labeled carbon atom. For instance, in studies of metabolic pathways, high-resolution ¹³C NMR can track the incorporation of the ¹³C label from bicarbonate into various metabolites. plos.orgfrontiersin.org The distinct chemical shift of the ¹³C nucleus in the bicarbonate ion (around 161 ppm) allows for its clear identification in complex biological samples. plos.org This specificity is crucial for understanding the precise metabolic fate of the labeled carbon. For example, research on the algae Chlamydomonas reinhardtii utilized ¹³C NMR to observe the assimilation of ¹³C-bicarbonate and the subsequent appearance of the label in metabolites like starch and triacylglycerol. plos.org

A study investigating the metabolism of the cellulose-degrading bacterium Clostridium thermocellum employed ¹³C NMR to analyze the supernatant of a culture fed with ¹³C-bicarbonate. pnas.org The spectra revealed a distinct signal at 171 ppm, which was identified as the carbonyl carbon of formate (B1220265), confirming the conversion of bicarbonate to formate by the bacterium. pnas.org This level of site-specific detail is a key advantage of high-resolution ¹³C NMR.

Quantitative ¹³C NMR (qNMR) has emerged as a valuable method for determining the bulk ¹³C/¹²C isotope ratio in substances, including inorganic carbonates and bicarbonates. nih.govacs.orgresearchgate.net This technique offers an alternative to the more traditional Isotope Ratio Mass Spectrometry (IRMS). nih.govacs.org A study demonstrated that ¹³C NMR could determine the ¹³C/¹²C ratio in carbonates and bicarbonates with a precision of approximately 1‰. nih.govacs.orgresearchgate.net This method involves the use of a relaxation agent, such as Cr(acac)₃, and an internal standard like CH₃¹³COONa. nih.govacs.orgresearchgate.net

The reliability of this qNMR approach has been favorably compared to IRMS, showing promising results for its application in various fields. nih.govacs.orgresearchgate.net The ability to perform these measurements on both soluble and insoluble carbonates (after conversion to a soluble form) expands the utility of qNMR in geological and cultural heritage studies. nih.govacs.org

Table 1: Comparison of Analytical Techniques for Bulk Carbon Isotope Ratio Determination

| Feature | Quantitative ¹³C NMR (qNMR) | Isotope Ratio Mass Spectrometry (IRMS) |

|---|---|---|

| Principle | Measures the nuclear magnetic resonance of ¹³C nuclei. | Measures the mass-to-charge ratio of ionized molecules. |

| Precision | On the order of 1‰ for carbonates and bicarbonates. nih.govacs.orgresearchgate.net | High precision, often better than 0.1‰. |

| Sample Preparation | Requires dissolution in a suitable solvent, addition of a relaxation agent and internal standard. | Often involves acid digestion to convert the sample to CO₂ gas. |

| Advantages | Non-destructive, provides structural information, can analyze complex mixtures. | High sensitivity and precision, well-established technique. |

| Limitations | Lower sensitivity compared to IRMS, requires higher sample concentrations. | Destructive, provides no information on the position of the isotope. |

Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR by increasing the nuclear spin polarization by several orders of magnitude (>10,000-fold). nih.govnih.gov This allows for the real-time, in vivo tracking of metabolic processes with high temporal resolution. nih.gov Hyperpolarized ¹³C-labeled bicarbonate (H¹³CO₃⁻) has been developed as a non-toxic probe for in vivo pH measurements. nih.govacs.org

The principle behind this application lies in the pH-dependent equilibrium between bicarbonate (HCO₃⁻) and carbon dioxide (CO₂). nih.gov By measuring the ratio of hyperpolarized H¹³CO₃⁻ and ¹³CO₂, researchers can accurately determine the pH of tissues. nih.gov This has significant implications for studying diseases characterized by altered pH, such as cancer. nih.govacs.orgescholarship.org For example, this technique has been used to measure the pH of tumors and to assess their response to treatment. nih.gov

The production of hyperpolarized ¹³C-bicarbonate for clinical applications involves the hydrolysis of a precursor molecule, such as ¹³C-glycerol carbonate, followed by dissolution and neutralization. acs.orgescholarship.org The development of standardized protocols for this process is crucial for its translation into clinical settings. escholarship.org

In operando ¹³C NMR allows for the real-time observation of chemical and biochemical reactions as they occur. nih.govcopernicus.org This is particularly valuable for studying dynamic processes like the electrochemical reduction of CO₂ and biogeochemical cycles. An in operando NMR setup has been developed to investigate the electrolytic reduction of CO₂ at silver electrodes in a bicarbonate electrolyte. nih.govcopernicus.org

These studies have shown that high-resolution ¹³C NMR is sensitive to changes in the bicarbonate electrolyte, including interactions with the electrode surface that can catalyze the exchange between CO₂ and HCO₃⁻. nih.govresearchgate.net Despite the challenges of performing NMR measurements in an electrochemical cell, such as magnetic field distortions caused by the electrodes, line widths of approximately 1 Hz have been achieved, enabling detailed mechanistic studies. nih.gov This technique provides insights into the formation of intermediates and products in real-time, which is essential for understanding and optimizing these processes. nih.govbruker.com

Sodium bicarbonate-(¹³C) serves as an excellent tracer for monitoring the incorporation of carbon into essential macromolecules. ¹³C NMR is a powerful tool to follow the metabolic fate of the ¹³C label from bicarbonate into various biosynthetic pathways.

For instance, studies have used ¹³C-labeled bicarbonate to trace its incorporation into key metabolites in various organisms. In the microalga Chlamydomonas reinhardtii, ¹³C NMR was used to follow the assimilation of ¹³C-bicarbonate into starch and triacylglycerols, providing insights into carbon fixation and storage under different growth conditions. plos.org Similarly, research on the bacterium Clostridium thermocellum used ¹³C-bicarbonate and NMR analysis to demonstrate a pathway for CO₂ fixation into formate, which is then incorporated into amino acids like serine. pnas.org

In skeletal muscle cells, metabolic tracing with stable isotopes like ¹³C-labeled glucose and glutamine, analyzed by ¹³C NMR and mass spectrometry, has been used to understand the intricate details of central carbon metabolism, including the synthesis of amino acids like aspartate. wellcomeopenresearch.org While not directly using bicarbonate as the tracer in this specific study, the methodology highlights the power of ¹³C labeling and NMR in elucidating the pathways that build macromolecules. The incorporation of ¹³C from a precursor into the carbon backbones of carbohydrates, amino acids, and fatty acids can be quantitatively assessed, providing a detailed picture of metabolic fluxes. frontiersin.org

Isotope Ratio Mass Spectrometry (IRMS) for Carbon-13 Analysis

The standard method involves converting the carbonate or bicarbonate sample into carbon dioxide (CO₂) gas, typically through acidification. This CO₂ is then introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. By measuring the ion currents corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂ and ¹³C¹⁶O₂), the ¹³C/¹²C ratio can be determined with high accuracy.

IRMS is often used as a benchmark for validating other methods, such as quantitative ¹³C NMR, for isotope ratio determination. nih.govacs.org While IRMS provides excellent precision, it is a destructive technique and does not provide information about the intramolecular position of the isotopic label. nih.gov Nevertheless, its high throughput and sensitivity make it an indispensable tool for bulk isotopic analysis of ¹³C-labeled compounds. thermofisher.comuwa.edu.au

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) for Gaseous Samples

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) is a highly precise method for the isotopic analysis of gaseous samples, particularly ¹³CO₂ derived from ¹³C-labeled substrates. rug.nlfoodsafety.institute In the context of Sodium bicarbonate-(13-C), which serves as a source of ¹³CO₂, this technique is often applied in breath tests. rug.nlnih.gov

The core principle of CF-IRMS involves the continuous introduction of a sample gas, carried by a helium stream, into the mass spectrometer's ion source. usgs.govucalgary.ca For the analysis of ¹³CO₂ from sources like ¹³C-bicarbonate, the sample can be prepared in several ways. One common method involves the acidification of the bicarbonate sample to release CO₂, which is then purified and introduced into the IRMS. usgs.gov Another approach involves trapping the evolved CO₂ in an alkali solution and converting it to an insoluble carbonate, such as strontium carbonate (SrCO₃). colostate.eduiaea.org This carbonate can then be thermally decomposed online to release a consistent amount of CO₂ for analysis, which is advantageous for achieving high precision. colostate.eduiaea.org

The CF-IRMS system is often coupled with an automated C and N combustion analyzer (ANCA), which facilitates the automated analysis of solid and liquid samples. colostate.eduiaea.org The instrument measures the ion currents for mass-to-charge ratios (m/z) 44, 45, and 46, corresponding to ¹²CO₂, ¹³CO₂, and C¹⁶O¹⁸O, respectively, allowing for the precise calculation of the ¹³C/¹²C ratio. oiv.int The precision of CF-IRMS for ¹³C analysis is typically high, often reaching ±0.1‰. colostate.edu

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotopic Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), also referred to as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a powerful technique for determining the ¹³C isotopic composition of specific volatile organic compounds within a complex mixture. thermofisher.comdshs-koeln.de While Sodium bicarbonate-(13-C) itself is not directly analyzed by GC-IRMS due to its non-volatile nature, this technique is invaluable for tracing the incorporation of the ¹³C label into various metabolites.

In a typical GC-IRMS setup, the sample mixture is first separated by a gas chromatograph. ucalgary.ca The individual compounds eluting from the GC column are then quantitatively combusted to CO₂ and water in a high-temperature reactor (typically 940-1000 °C). ucalgary.caucdavis.eduresearchgate.net After the removal of water, the resulting CO₂ gas is introduced into the IRMS for isotopic analysis. ucdavis.edu

This compound-specific isotope analysis (CSIA) provides detailed insights into metabolic pathways. thermofisher.comnih.gov For instance, if ¹³C from labeled bicarbonate is fixed into biomass, GC-IRMS can be used to analyze the ¹³C enrichment in specific amino acids (after derivatization to make them volatile) or fatty acids, revealing their metabolic origins. nih.govnih.govresearchgate.net The precision of GC-IRMS can be very high, with standard deviations of less than 0.00001 for the ¹³C/¹²C ratio in samples of sufficient size. nih.gov

Recent advancements in fast GC-C-IRMS, utilizing narrow-bore columns, have demonstrated the potential to decrease analysis times significantly while maintaining or even improving precision and resolution compared to conventional GC-IRMS. dshs-koeln.de

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) has emerged as a key technique for the compound-specific ¹³C analysis of non-volatile, polar, and water-soluble compounds, such as Sodium bicarbonate-(13-C), without the need for derivatization. researchgate.netnih.govresearchgate.netfmach.it This method overcomes a significant limitation of GC-IRMS.

The coupling of liquid chromatography with IRMS was made commercially available in 2004 with the development of the wet chemical oxidation interface. nih.govresearchgate.net In this system, compounds separated by an HPLC are oxidized to CO₂ in the aqueous mobile phase. thermofisher.com This oxidation is typically achieved using a reagent like sodium persulfate in the presence of phosphoric acid at an elevated temperature (e.g., 99.9 °C). thermofisher.comacs.orgoiv.int The resulting CO₂ is then separated from the liquid stream and introduced into the IRMS for isotopic analysis. thermofisher.com

A major challenge in LC-IRMS is the incompatibility with organic solvents in the mobile phase, as they would also be oxidized to CO₂ and interfere with the analysis. researchgate.netresearchgate.netcaltech.edu Therefore, separations are often performed using 100% aqueous mobile phases. nih.gov Despite this limitation, LC-IRMS has been successfully applied to a wide range of compounds, including amino acids, carbohydrates, and organic acids. researchgate.netresearchgate.net The technique has proven valuable in various fields, including nutrition, geochemistry, and medicine. researchgate.netresearchgate.net The detection limit of LC-IRMS can vary, with one study reporting it to be between 1.0 and 2.0 nmol for nucleotides. uva.nl

Methodologies for Automated Isotopic Reference Material Calibration

Accurate isotopic analysis relies on rigorous calibration against internationally recognized reference materials. ucdavis.eduiaea.org Automated systems for CF-IRMS and GC-IRMS incorporate procedures for regular calibration to ensure data quality and comparability between laboratories.

In these systems, the isotopic ratios of sample peaks are compared to those of a reference gas (e.g., CO₂) with a known isotopic composition, which is introduced into the mass spectrometer multiple times during an analytical sequence. usgs.govoiv.int This working reference gas is itself calibrated against primary international standards, such as Vienna Pee Dee Belemnite (V-PDB) for carbon. ucdavis.edu

For quality control, solid or liquid reference materials with a range of δ¹³C values are analyzed alongside unknown samples. usgs.gov These materials, which can include compounds like sodium bicarbonate with a certified isotopic value, are used to monitor instrument performance, check for linearity, and correct for any mass-dependent fractionation effects. usgs.govrsc.org The analysis of at least two reference materials with different δ¹³C values and at multiple concentrations is recommended for every ten unknown samples to determine any necessary correction factors. usgs.gov

The International Atomic Energy Agency (IAEA) provides a suite of reference materials for stable isotope analysis, which are crucial for anchoring laboratory measurements to the international scales. iaea.org

Comparative Analysis and Validation of Isotopic Measurement Techniques

The validation and comparison of different isotopic measurement techniques are essential for ensuring the accuracy and reliability of results. nih.govmdpi.com Several studies have compared the performance of different IRMS techniques and have also validated them against other analytical methods.

For instance, the accuracy of GC-IRMS has been validated by comparing its results with those obtained from Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), which measures the bulk isotopic composition of a sample. nih.govresearchgate.net One study comparing bulk EA-IRMS and compound-specific GC-IRMS for the analysis of cannabis samples found that EA-IRMS had better precision, but GC-IRMS provided more detailed information by measuring the isotopic ratios of individual cannabinoids. wvu.edu

In another study, GC-IRMS was shown to have a significantly lower detection limit for ¹³C-labeled cholesterol compared to standard Gas Chromatography-Mass Spectrometry (GC/MS), demonstrating its superiority for tracer studies with low levels of enrichment. nih.gov Similarly, high-precision GC-C-IRMS has been shown to have advantages over organic GC/MS for detecting stable isotopic tracers. nih.gov

A comparison between GC-IRMS and ¹³C-quantitative nuclear magnetic resonance (¹³C-qNMR) for site-specific carbon isotope measurements in vanillin (B372448) found excellent agreement between the two methods. nih.govacs.org While GC-IRMS offered lower uncertainties and required less sample, ¹³C-qNMR provided isotopic information for all carbon atoms in the molecule. nih.govacs.org

The validity of a novel isotope ratio infrared spectrometer (IRIS) for analyzing ¹³C enrichment in breath samples was assessed by comparing it to the "gold standard" IRMS. physiology.org The study found that while there was a small systematic bias, the IRIS method was reliable and valid for this application. physiology.org

The choice of analytical technique ultimately depends on the specific research question, the nature of the sample, and the required level of precision. researchgate.net

Data Tables

Table 1: Comparison of Advanced Analytical Techniques for ¹³C Analysis

| Technique | Principle | Sample Type | Key Advantage | Key Limitation |

| CF-IRMS | Continuous introduction of gas into IRMS after conversion of the sample to CO₂. usgs.govucalgary.ca | Gaseous (e.g., CO₂) or samples convertible to gas. usgs.govcolostate.edu | High precision for bulk isotopic analysis of gases. colostate.edu | Not compound-specific. |

| GC-IRMS | Separation by GC followed by combustion to CO₂ and analysis by IRMS. thermofisher.comucdavis.edu | Volatile or derivable organic compounds. researchgate.net | Provides compound-specific isotopic information. thermofisher.com | Requires sample to be volatile or derivable. researchgate.net |

| LC-IRMS | Separation by LC followed by wet chemical oxidation to CO₂ and analysis by IRMS. nih.govthermofisher.com | Non-volatile, polar, water-soluble compounds. nih.govresearchgate.net | Analyzes non-volatile compounds without derivatization. researchgate.net | Incompatible with organic mobile phase solvents. researchgate.netresearchgate.net |

Table 2: Research Findings on Method Validation and Comparison

| Study Focus | Techniques Compared | Key Finding | Reference |

| Analysis of organophosphorus compounds | GC-IRMS vs. EA-IRMS | The accuracy of GC-IRMS was successfully validated against EA-IRMS. | nih.gov |

| Cholesterol metabolism study | GC/C/IRMS vs. GC/MS | GC/C/IRMS provided a 15-fold lower detection limit for [3,4-¹³C]cholesterol than GC/MS. | nih.gov |

| Site-specific isotope analysis of vanillin | GC-IRMS vs. ¹³C-qNMR | The results from both techniques were in excellent agreement, though GC-IRMS had lower uncertainties. | nih.govacs.org |

| ¹³C breath test analysis | Isotope Ratio Infrared Spectrometry (IRIS) vs. IRMS | The IRIS method showed excellent validity and reliability compared to the gold standard IRMS, despite a small systematic bias. | physiology.org |

| Analysis of cannabis samples | Bulk EA-IRMS vs. Compound-specific GC-IRMS | EA-IRMS demonstrated better precision, while GC-IRMS provided more detailed compound-specific data. | wvu.edu |

Isotopic Fractionation and Kinetic Isotope Effects Kie in Chemical and Biological Systems

Theoretical Frameworks of Carbon-13 Isotope Effects

The theoretical understanding of isotope effects is primarily built upon transition state theory. wikipedia.org This framework posits that the kinetic isotope effect (KIE) originates from the mass-dependent changes in the vibrational frequencies of chemical bonds when an atom is replaced by one of its isotopes. wikipedia.org The substitution of Carbon-12 (¹²C) with the heavier Carbon-13 (¹³C) results in lower vibrational frequencies for the ¹³C-containing bond. wikipedia.org This difference in zero-point vibrational energy between the isotopologues (molecules that differ only in their isotopic composition) in the ground state and the transition state is the principal cause of the primary KIE. unl.edu

Observed isotope effects in complex, multi-step reactions are a function of the intrinsic isotope effect of the isotope-sensitive step(s) and the rates of those steps relative to other, non-sensitive steps. unl.edu For reactions with significant energy barriers, quantum-mechanical tunneling can also contribute substantially to the KIE, particularly for heavy-atom isotopes like ¹³C. mdpi.com Theoretical modeling, often employing density functional theory (DFT) and ab initio molecular dynamics, is crucial for predicting and interpreting KIEs and their dependence on factors like temperature. mdpi.comacs.orgnih.gov

Equilibrium Isotope Fractionation in Carbon Dioxide-Bicarbonate Systems

In aqueous environments, a dynamic equilibrium exists between gaseous carbon dioxide (CO₂(g)), dissolved aqueous carbon dioxide (CO₂(aq)), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). During these transformations, carbon isotopes are fractionated, leading to an enrichment or depletion of ¹³C in the different species at equilibrium. researchgate.netcdnsciencepub.comcdnsciencepub.com The bicarbonate ion in equilibrium with atmospheric CO₂ is enriched in ¹³C. pnas.org

¹³CO₂(g) + ¹²CO₂(aq) ⇌ ¹²CO₂(g) + ¹³CO₂(aq), K₀

¹³CO₂(g) + H¹²CO₃⁻(aq) ⇌ ¹²CO₂(g) + H¹³CO₃⁻(aq), K₁

¹³CO₂(g) + ¹²CO₃²⁻(aq) ⇌ ¹²CO₂(g) + ¹³CO₃²⁻(aq), K₂

Studies have determined best-fit values for these equilibrium constants, showing an increasing enrichment of ¹³C in the sequence K₀ < K₁ < K₂. researchgate.netcdnsciencepub.comcdnsciencepub.com This indicates that at equilibrium, the carbonate ion is the most enriched in ¹³C, followed by the bicarbonate ion, and then aqueous CO₂.

| Equilibrium Constant | Description | Value | Source |

|---|---|---|---|

| K₀ | Fractionation between gaseous CO₂ and aqueous CO₂ | 1.0009 | cdnsciencepub.comcdnsciencepub.com |

| K₁ | Fractionation between gaseous CO₂ and bicarbonate | 1.0077 | cdnsciencepub.comcdnsciencepub.com |

| K₂ | Fractionation between gaseous CO₂ and carbonate | ≥ 1.013 | cdnsciencepub.comcdnsciencepub.com |

Influence of Environmental Parameters (pH, Temperature, Metal Ions) on Carbon-13 Distribution

The distribution of ¹³C within the carbon dioxide-bicarbonate system is highly sensitive to environmental conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com

Temperature: Isotope fractionation is a temperature-dependent process. rug.nlresearchgate.netplos.org For the carbon dioxide-bicarbonate system, the fractionation between gaseous CO₂ and dissolved bicarbonate decreases as temperature increases. rug.nlresearchgate.net For instance, the fractionation decreases from about 9.2‰ at 0°C to 6.8‰ at 30°C. researchgate.net This temperature dependency has been described by empirical formulas, such as the one provided by Mook et al. (1974): εb(g) = -(9.483 ± 0.22)10³/T + (23.89 ± 0.75)‰, where T is in Kelvin. researchgate.netrug.nl

Kinetic Isotope Effects in Enzyme-Catalyzed and Abiotic Reactions

Kinetic isotope effects (KIEs) are observed in both enzyme-catalyzed and abiotic reactions involving bicarbonate. The presence of a ¹³C atom can slow the rate of enzymatic conversion compared to a ¹²C atom because ¹³C atoms form stronger bonds. nih.gov In abiotic reactions, such as the chemical demethylation of nucleic acids in a bicarbonate-activated peroxide system, KIEs provide insight into the reaction mechanism, such as identifying the rate-limiting step. aip.org

Specific Isotopic Fractionation by Carbonic Anhydrase

Carbonic anhydrase (CA) is a metalloenzyme that catalyzes the rapid and reversible interconversion of CO₂ and bicarbonate. nih.govresearchgate.net This enzyme plays a crucial role in many physiological processes and significantly influences carbon isotope fractionation. researchgate.netcdnsciencepub.comnih.gov

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

A measurable carbon-13 kinetic isotope effect occurs during the dehydration of the bicarbonate ion (HCO₃⁻) catalyzed by bovine carbonic anhydrase. nih.gov In one study, the KIE for the dehydration reaction (k¹²/k¹³) was determined to be 1.0101 ± 0.0004. nih.gov This effect is consistent with a "ping-pong" mechanism where proton transfer is a separate step from the CO₂/HCO₃⁻ interconversion. nih.gov The activity of carbonic anhydrase is essential for facilitating both chemical and isotopic equilibration between atmospheric CO₂ and bicarbonate in biological systems like C₄ plants. nih.gov

Metabolic Pathway-Specific Isotopic Discrimination

Different metabolic pathways discriminate against ¹³C to varying degrees, leading to distinct isotopic signatures in the resulting biomass. The initial fixation of inorganic carbon is a key step where this discrimination occurs.

Photosynthesis: In C₄ plants, the first carboxylation step is the conversion of CO₂ to bicarbonate, catalyzed by carbonic anhydrase, followed by fixation by the enzyme PEP carboxylase. wikipedia.org This initial fixation is less depleted in ¹³C (by about 2‰) compared to the fixation by RuBisCO in C₃ plants (about 29‰ depleted). wikipedia.org However, subsequent steps and potential "leakiness" of CO₂ from bundle sheath cells modify the final isotopic signature, resulting in C₄ plants having a δ¹³C value of -12 to -16‰. wikipedia.org In contrast, C₃ plants have a more negative δ¹³C signature.

Anaplerotic Reactions: In non-photosynthetic organisms, anaplerotic reactions, which replenish metabolic intermediates, can also be a source of isotopic fractionation. For example, the fixation of bicarbonate by pyruvate (B1213749) carboxylase (PC) is a key anaplerotic pathway that can lead to ¹³C-enrichment in certain metabolic pools. mdpi.com

The analysis of ¹³C distribution in metabolites, made possible by using substrates like ¹³C-bicarbonate, is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov However, it is recognized that KIEs can introduce errors in these models if not accounted for, as the presence of ¹³C can slow enzymatic conversion rates. nih.gov

Computational Modeling and Simulation of Isotope Exchange Processes

Computational methods are indispensable for understanding and predicting isotope fractionation in the complex carbon dioxide-bicarbonate system. frontiersin.org

Theoretical Evaluation: Early studies performed theoretical evaluations of equilibrium constants using spectroscopic data for the exchanging species and computed the variation of these constants with temperature. researchgate.netcdnsciencepub.comcdnsciencepub.com

Quantum Chemical Calculations: More recent approaches use quantum chemical calculations on large supermolecular clusters to model the mineral-gas and mineral-aqueous carbon-isotope exchange reactions. acs.org These calculations, often using density functional theory (DFT), can evaluate the influence of factors like the solvation shell, the specific exchange-correlation functional, and the basis set used in the model. acs.org

Molecular Dynamics: Ab initio molecular dynamics (AIMD) simulations are used to uncover atomistic mechanisms for isotopic exchange. nih.gov For example, AIMD can be used to identify the lowest energy reaction pathways for isotope exchange between neighboring carbonate groups in a mineral lattice and to understand the effects of water and other ions on these processes. nih.gov

Numerical Models: Numerical models are constructed to simulate the chemical and isotopic equilibration over time. frontiersin.org These models incorporate processes like gas exchange between air and water, the various DIC inter-reactions, and the specific isotopic fractionation factors for each reaction to predict the evolution of the isotopic composition of the entire system. frontiersin.org

Applications in Metabolic Flux Analysis Mfa

Fundamental Principles of 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to determine the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comethz.ch The core principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. creative-proteomics.comyoutube.com As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C labeling—known as isotopomer distributions—in these metabolites, it is possible to deduce the active metabolic pathways and quantify the flux through each reaction. creative-proteomics.comethz.ch

The primary advantage of 13C-MFA over traditional MFA, which relies solely on extracellular measurements, is the wealth of internal constraints provided by the labeling data, leading to a much more accurate and resolved flux map. creative-proteomics.com The general workflow of a 13C-MFA study consists of five key steps: experimental design, conducting the tracer experiment, measurement of isotopic labeling, flux estimation via computational modeling, and statistical analysis of the results. creative-proteomics.com

Steady-State 13C-MFA (SS-MFA) is the conventional and most established approach within the field. frontiersin.org This methodology operates under the assumption that the biological system is in a metabolic and isotopic steady state. frontiersin.orgresearchgate.net A metabolic steady state implies that the concentrations of intracellular metabolites and the rates of all metabolic reactions are constant over the duration of the experiment. osti.govnih.gov An isotopic steady state means that the isotopic labeling pattern of the metabolites is no longer changing over time, having reached equilibrium. frontiersin.orgosti.gov

To satisfy these conditions, SS-MFA experiments typically involve culturing cells with a ¹³C-labeled substrate for a prolonged period. creative-proteomics.com A common practice is to analyze the labeling patterns in proteinogenic amino acids. researchgate.net These amino acids are abundant and stable macromolecules whose ¹³C enrichment reflects the labeling of their metabolic precursors at isotopic steady state. researchgate.net The measured isotopomer distributions are then fed into a computational model that mathematically connects the labeling patterns to the intracellular fluxes, which are subsequently estimated using numerical optimization techniques. nih.gov

Isotopically Non-Stationary 13C-MFA (INST-MFA) is a more advanced method designed to analyze metabolic fluxes from isotopically transient data. frontiersin.orgosti.govnih.gov Unlike SS-MFA, this technique does not require the system to reach isotopic steady state. nih.gov Instead, it utilizes labeling data collected at multiple time points during the dynamic phase before labeling equilibrium is achieved. osti.govnih.gov The core assumption of INST-MFA is that the system remains in a metabolic steady state (constant fluxes and metabolite pool sizes), even as the isotope labeling propagates through the network. frontiersin.orgosti.gov

The key advantages of INST-MFA include significantly shorter experimental times and the potential for higher precision in flux determination. osti.govnih.gov This makes the approach particularly well-suited for studying complex biological systems, such as mammalian cell cultures, where achieving a true isotopic steady state can be difficult or impractical. nih.govnih.gov

Genome-Scale 13C-MFA (GS-MFA) represents a significant expansion of the 13C-MFA framework, applying it to comprehensive metabolic networks reconstructed from an organism's genome. nih.govresearchgate.net While traditional 13C-MFA models typically focus on central carbon metabolism, often encompassing fewer than 100 reactions, GS-MFA models can include hundreds or even thousands of reactions, covering a vast array of metabolic pathways. nih.govresearchgate.net

This genome-scale approach provides a more holistic and detailed view of cellular metabolism. nih.gov However, the increased model size presents significant computational challenges. researchgate.net To manage this complexity, GS-MFA integrates ¹³C labeling data with other experimental measurements, such as substrate uptake rates, product secretion rates, and biomass composition, to effectively constrain the vast solution space and estimate fluxes across the entire metabolic network. nih.govgithub.com

| Feature | Steady-State 13C-MFA (SS-MFA) | Non-Stationary 13C-MFA (INST-MFA) | Genome-Scale 13C-MFA (GS-MFA) |

|---|---|---|---|

| Core Principle | Analysis at isotopic and metabolic equilibrium. frontiersin.orgresearchgate.net | Analysis during the isotopic transient phase. frontiersin.orgosti.gov | Analysis of comprehensive, genome-wide networks. nih.govresearchgate.net |

| Experimental Duration | Long (requires reaching isotopic steady state). creative-proteomics.com | Short (multiple samples taken before equilibrium). nih.gov | Variable, depends on the experimental goals. |

| Sampling | Single time point after reaching steady state. researchgate.net | Multiple time points during the transient phase. osti.gov | Can use both steady-state and non-stationary data. |

| Primary Data Measured | Labeling in proteinogenic amino acids or late-stage metabolites. researchgate.net | Time-course labeling of intracellular metabolites. osti.gov | Labeling data combined with extracellular fluxes and biomass composition. nih.gov |

| Applicability | Microbial systems, systems that readily reach steady state. | Mammalian cells, systems slow to reach isotopic steady state. nih.govnih.gov | Systems-level analysis of metabolism for any organism with a genome-scale model. |

Experimental Design and Data Acquisition for 13C-MFA Tracer Studies

The success of a 13C-MFA study is critically dependent on a well-designed experiment. frontiersin.orgnih.gov A crucial component of the experimental design is the selection of the optimal ¹³C-labeled substrate, or tracer. springernature.comnih.gov The chosen tracer must generate informative labeling patterns that are sensitive to the metabolic fluxes under investigation. nih.govfrontiersin.org Computational tools have been developed to aid in this selection process, helping researchers identify the tracer or combination of tracers that will maximize the precision of the resulting flux estimates. frontiersin.orgnih.gov

Sodium bicarbonate-(13C) (NaH¹³CO₃) is a uniquely valuable tracer for probing specific areas of metabolism, particularly carboxylation reactions where carbon dioxide (CO₂) is fixed into a metabolite. nih.gov When NaH¹³CO₃ is supplied to cells, the ¹³C label is incorporated into the intracellular CO₂/bicarbonate pool. This labeled carbon can then be fixed by carboxylating enzymes, providing a direct measure of their activity.

Key applications include:

Quantifying Anaplerosis: NaH¹³CO₃ is ideal for measuring anaplerotic fluxes, which are reactions that replenish intermediates of the Tricarboxylic Acid (TCA) cycle. For example, the enzyme Pyruvate (B1213749) Carboxylase converts pyruvate and CO₂ into oxaloacetate. Using NaH¹³CO₃ allows for the direct quantification of this critical flux. nih.gov

Studying Autotrophic Metabolism: In photosynthetic organisms and other autotrophs that fix inorganic carbon, [¹³C]bicarbonate is a primary carbon source for labeling experiments. researchgate.net

Hyperpolarized ¹³C-Bicarbonate: The use of hyperpolarized [¹³C]bicarbonate can increase the signal in Magnetic Resonance Spectroscopy (MRS) by over 10,000-fold. nih.gov This enables real-time, in vivo measurement of CO₂/bicarbonate metabolism and intracellular pH, offering a dynamic window into cellular physiology. nih.gov

| Enzyme | Reaction | Metabolic Significance |

|---|---|---|

| Pyruvate Carboxylase | Pyruvate + ¹³CO₂ + ATP → [4-¹³C]Oxaloacetate + ADP + Pi | Major anaplerotic pathway in many organisms, replenishing the TCA cycle. |

| PEP Carboxylase (PEPC) | Phosphoenolpyruvate + ¹³CO₂ → [4-¹³C]Oxaloacetate + Pi | Anaplerotic route in plants and bacteria. |

| Propionyl-CoA Carboxylase | Propionyl-CoA + ¹³CO₂ + ATP → [S]-Methylmalonyl-CoA + ADP + Pi | Metabolism of odd-chain fatty acids and certain amino acids. |

| Acetyl-CoA Carboxylase | Acetyl-CoA + ¹³CO₂ + ATP → [3-¹³C]Malonyl-CoA + ADP + Pi | Committed step in fatty acid synthesis. |

Following the incubation with a ¹³C tracer, the next critical step is the accurate measurement of the resulting ¹³C labeling patterns in intracellular metabolites. creative-proteomics.com The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comethz.ch

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique separates metabolites before measuring their mass-to-charge ratio. MS analysis allows for the determination of mass isotopomer distributions, which describe the fraction of molecules containing zero, one, two, or more ¹³C atoms. creative-proteomics.comyoutube.com Tandem MS (MS/MS) can further provide positional information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of ¹³C atoms within a molecule's carbon skeleton. researchgate.net While generally less sensitive than MS, NMR can distinguish between positional isomers (isotopomers) that are indistinguishable by MS, offering highly valuable data for flux analysis. researchgate.net

A common strategy is to hydrolyze cell protein and analyze the resulting proteinogenic amino acids. researchgate.net This is because these amino acids are present in high concentrations and their labeling patterns are an integrated reflection of the isotopic enrichment of their precursor metabolites in central metabolic pathways. researchgate.net Analyzing the isotopomer distribution in these amino acids provides crucial information for quantifying fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle.

| Amino Acid | Metabolic Precursor(s) | Pathway(s) Reported On |

|---|---|---|

| Alanine | Pyruvate | Glycolysis, Gluconeogenesis |

| Aspartate, Asparagine | Oxaloacetate | TCA Cycle, Anaplerosis |

| Glutamate, Glutamine, Proline, Arginine | α-Ketoglutarate | TCA Cycle |

| Serine, Glycine, Cysteine | 3-Phosphoglycerate | Glycolysis (upper part) |

| Valine, Leucine | Pyruvate | Glycolysis, anaplerosis |

| Isoleucine | Oxaloacetate, Pyruvate | TCA Cycle, Glycolysis |

| Phenylalanine, Tyrosine, Tryptophan | Phosphoenolpyruvate, Erythrose-4-phosphate | Glycolysis, Pentose Phosphate Pathway |

| Histidine | Ribose-5-phosphate | Pentose Phosphate Pathway |

Computational Flux Estimation and Metabolic Network Reconstruction

The quantitative analysis of metabolic fluxes using Sodium bicarbonate-(13-C) relies heavily on sophisticated computational methods to translate isotopic labeling patterns into meaningful biological insights. These methods are essential for reconstructing metabolic networks and estimating the rates of intracellular reactions.

At the core of ¹³C-Metabolic Flux Analysis (¹³C-MFA) lies the development of detailed metabolic network models. These models serve as the framework for simulating the flow of ¹³C atoms through biochemical pathways. A crucial component of these models is the precise mapping of carbon atom transitions for each reaction in the network. This "atom mapping" allows researchers to predict the isotopic labeling pattern of metabolites for a given set of metabolic fluxes.

Stoichiometric constraints, which are based on the law of mass conservation, are fundamental to these models. They define the relationships between the rates of production and consumption of metabolites in the network. In ¹³C-MFA, these stoichiometric models are augmented with isotopomer balances, which track the distribution of ¹³C isotopes. This integration provides a powerful set of constraints for flux estimation, significantly improving the accuracy and resolution of the analysis compared to traditional metabolic flux analysis (MFA) that relies solely on stoichiometry. creative-proteomics.com

The complexity of these models can range from small, core metabolic networks to genome-scale models. researchgate.net Two-scale ¹³C-MFA (2S-¹³C-MFA) is an approach that addresses the computational challenges of genome-scale modeling by applying detailed ¹³C labeling constraints only to a "core" set of central metabolic reactions, while using only stoichiometric constraints for the larger, peripheral network. researchgate.netresearchgate.net This method minimizes computational demand while still providing a comprehensive view of cellular metabolism. researchgate.net The development of open-source software has made these advanced modeling techniques more accessible to the research community. nih.gov

The estimation of metabolic fluxes from ¹³C labeling data is fundamentally an inverse problem. Researchers measure the isotopic labeling patterns of metabolites (e.g., proteinogenic amino acids or intracellular intermediates) and then use computational algorithms to find the set of metabolic fluxes that best reproduces these experimental measurements. nih.gov This is typically formulated as a multi-parameter optimization problem where the objective is to minimize the difference between the experimentally measured and the model-predicted labeling patterns. nih.govspringernature.com

Various numerical optimization techniques are employed to solve this complex, non-linear problem. springernature.com These algorithms iteratively adjust the flux values in the metabolic model to achieve the best possible fit to the experimental data. The redundancy in the data, where the number of isotopic measurements often exceeds the number of fluxes to be estimated, is a key advantage of ¹³C-MFA, as it enhances the precision of the flux estimations. creative-proteomics.com

The process involves several key steps:

Experimental Design: Careful selection of the ¹³C-labeled substrate, such as Sodium bicarbonate-(13-C), is critical for maximizing the information content of the labeling data. creative-proteomics.com

Tracer Experiment and Isotopic Labeling Measurement: The organism is cultured with the ¹³C-labeled substrate, and the resulting isotopic labeling patterns in key metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Flux Estimation: The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used as inputs for the computational model. nih.gov Inverse problem-solving algorithms then determine the optimal flux distribution. creative-proteomics.com

Statistical Analysis: A statistical evaluation is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes. nih.gov

The integration of thermodynamic constraints with ¹³C-MFA is an emerging area that further refines flux estimations by ensuring that the predicted flux distributions are thermodynamically feasible. biorxiv.orgnih.gov

Applications Across Diverse Biological Systems (Excluding Clinical Human Trials)

Sodium bicarbonate-(13-C) has proven to be a versatile tool for investigating the metabolic networks of a wide array of microorganisms, providing critical insights into their carbon metabolism under various physiological conditions.

The use of ¹³C-labeled bicarbonate is particularly valuable for studying autotrophic and mixotrophic metabolism in diverse microbial populations. By tracing the incorporation of ¹³C from bicarbonate into cellular biomass and metabolites, researchers can elucidate the primary pathways of carbon fixation and map the flow of carbon through the central metabolic network.

A primary application of Sodium bicarbonate-(13-C) is in the definitive identification and quantification of autotrophic carbon fixation pathways. For instance, in the denitrifying methanotroph ‘Candidatus Methylomirabilis oxyfera’, labeling studies with [¹³C]bicarbonate demonstrated that the Calvin-Benson-Bassham (CBB) cycle is the major pathway for carbon assimilation, a finding that challenged previous assumptions about methanotrophic metabolism. nih.gov The incorporation of ¹³C from bicarbonate into biomass was significantly higher than from ¹³C-labeled methane (B114726), providing direct evidence for autotrophic CO₂ fixation. nih.gov

Similarly, in photosynthetic microorganisms like cyanobacteria, ¹³C-bicarbonate is used to probe the activity of the CBB cycle. vanderbilt.edu Isotopically nonstationary ¹³C flux analysis (INST-MFA), which tracks the dynamic changes in metabolite labeling over time after the introduction of a ¹³C tracer, is a powerful technique for quantifying fluxes in photoautotrophic systems where traditional steady-state MFA is not applicable. vanderbilt.edu This approach has been used to create detailed flux maps of cyanobacterial metabolism, revealing inefficiencies and regulatory points in photosynthesis. vanderbilt.edu

The table below summarizes key findings from studies using ¹³C-bicarbonate to investigate autotrophic carbon fixation pathways.

| Organism/System | Carbon Fixation Pathway Investigated | Key Finding |

| ‘Candidatus Methylomirabilis oxyfera’ | Calvin-Benson-Bassham (CBB) Cycle | The CBB cycle is the primary carbon assimilation pathway, demonstrating a significant role for autotrophy in this methanotroph. nih.gov |

| Synechocystis sp. PCC 6803 (Cyanobacterium) | Calvin-Benson-Bassham (CBB) Cycle | INST-MFA with ¹³C-bicarbonate enabled the quantification of photoautotrophic fluxes, identifying inefficiencies due to the oxidative pentose phosphate pathway and malic enzyme activity. vanderbilt.edu |

| Ralstonia eutropha | Artificial Photosynthesis System | ¹³C-labeling confirmed the rapid and efficient conversion of CO₂ into biomass, consistent with a Monod model for carbon fixation. rsc.org |

Beyond photosynthesis, ¹³C-bicarbonate is instrumental in studying chemoautotrophy and the interplay between autotrophic and heterotrophic metabolism in microbial communities. In hydrothermal vent sediments, for example, the ¹³C isotopic composition of bacterial and archaeal ribosomal RNA (rRNA) can be compared to that of dissolved inorganic carbon (DIC), including bicarbonate, and other potential carbon sources to trace carbon flow through the microbial food web. frontiersin.org Such studies have shown that carbon from ¹³C-depleted methane is a significant source for both bacteria and archaea in these environments. frontiersin.org

In microbial mats, ¹³C-bicarbonate has been used to unravel the complex carbon cycling between different functional guilds of microorganisms. In alkaline siliceous hot spring mats, labeling experiments revealed the dynamics of bicarbonate uptake by cyanobacteria and green non-sulfur-like bacteria (GNSLB). nih.govmontana.edu These studies showed that cyanobacteria exhibit high rates of bicarbonate uptake in high light conditions, while GNSLB have relatively higher uptake rates at low light levels. nih.govmontana.edu Furthermore, this research provided evidence for the transfer of ¹³C-enriched carbon from cyanobacteria to GNSLB, likely through the fermentation of cyanobacterial glucose, which helps to explain the isotopic signatures observed in GNSLB lipids. nih.govmontana.edu

The following table presents findings on the use of ¹³C-bicarbonate in studying chemoautotrophic and heterotrophic carbon cycling.

| Biological System | Focus of Investigation | Key Finding |

| Hydrothermal Sediments | Microbial carbon source utilization | ¹³C analysis of rRNA indicated that ¹³C-depleted methane is a pervasive carbon source for both bacteria and archaea. frontiersin.org |

| Alkaline Hot Spring Microbial Mats | Carbon cycling between cyanobacteria and GNSLB | ¹³C-bicarbonate uptake rates differed between cyanobacteria and GNSLB depending on light conditions, with evidence of carbon transfer from the former to the latter. nih.govmontana.edu |

| Soil Microbial Communities | Plant-microbe-soil carbon cycling | Isotopic analysis of microbial fatty acids revealed that elevated CO₂ can alter microbial communities to increase the utilization of soil organic matter. nih.gov |

Microbial Metabolism (Bacteria, Yeast, Cyanobacteria, Archaea)

Impact of Growth Rate and Nutrient Availability on Microbial Metabolic Fluxes

The metabolic state of microorganisms is highly dependent on environmental conditions, particularly growth rate and the availability of nutrients. The use of Sodium bicarbonate-(13-C) in conjunction with other labeled substrates allows for the precise quantification of how metabolic fluxes are redistributed in response to these changes.

One notable application of 13C-MFA is in studying the metabolism of mycobacteria. In a study involving Mycobacterium bovis BCG and Mycobacterium tuberculosis, tracer experiments were conducted with 13C-labeled glycerol and sodium bicarbonate in chemostat cultures to investigate the influence of growth rate on in vivo metabolic fluxes nih.gov. The analysis of 13C isotopomer patterns in protein-derived amino acids revealed significant growth rate-dependent shifts in central carbon metabolism.

Specifically, distinct differences were observed in the degree of 13C labeling of certain amino acids between fast and slow-growing cells, indicating a rerouting of metabolic pathways. For instance, at a slow growth rate, 22% of lysine was labeled with 13C, whereas at a fast growth rate, this value decreased to 16%. Conversely, methionine labeling was 16% at a fast growth rate but less than 5% at a slow growth rate. These findings point towards growth rate-dependent alterations in the relative fluxes through anaplerotic carboxylating reactions, where bicarbonate is fixed nih.gov.

These studies also confirmed the ability of M. tuberculosis to fix CO2 into its biomass, a process that could be significant in the host environment where CO2 is abundant nih.gov. The research identified a novel pathway for pyruvate dissimilation, termed the GAS pathway, which utilizes the Glyoxylate shunt and Anaplerotic reactions for the oxidation of pyruvate nih.gov.

Table 1: Growth Rate-Dependent 13C-Labeling of Amino Acids in Mycobacterium

| Amino Acid | 13C Labeling at Slow Growth Rate | 13C Labeling at Fast Growth Rate | Implied Metabolic Shift |

| Lysine | 22% | 16% | Altered flux in anaplerotic reactions |

| Methionine | <5% | 16% | Changes in precursor supply from central metabolism |

Plant Metabolic Pathways (e.g., Photosynthesis, Respiration, Carbon Partitioning)

In plant biology, Sodium bicarbonate-(13-C), often in equilibrium with 13CO2, is an invaluable tool for dissecting the intricate network of metabolic pathways related to carbon fixation and allocation. By providing a pulse of 13C-labeled bicarbonate or by growing plants in a 13CO2-enriched atmosphere, researchers can trace the flow of carbon from its initial assimilation in photosynthesis to its use in respiration and its distribution among various plant organs and storage compounds nih.govnih.govnih.gov.

During photosynthesis, the 13C label is incorporated into the intermediates of the Calvin-Benson cycle. The rate of appearance and the isotopic enrichment of these metabolites provide quantitative data on the fluxes through this primary carbon fixation pathway oup.comoup.com. For example, in a study on the green alga Chlamydomonas reinhardtii, feeding with 13C-sodium bicarbonate in the light led to the rapid appearance of 13C-labeled starch and lipids, demonstrating the efficient photosynthetic assimilation of inorganic carbon researchgate.net. The uptake of labeled bicarbonate was shown to be light-dependent and inhibited by atrazine, confirming its link to photosynthesis researchgate.net.

The analysis of carbon partitioning involves tracking the movement of the 13C label from the source leaves to sink tissues such as roots, fruits, and developing leaves. This allows for the quantification of carbon allocation to growth, storage, and respiration nih.govethz.chcopernicus.org. By measuring the 13C content in respired CO2, the contribution of recently assimilated carbon to respiratory processes can be determined nih.govresearchgate.net. This is crucial for understanding the carbon economy of the plant under different environmental conditions, such as water stress nih.govresearchgate.net.

Table 2: Illustrative Data from a 13C-Bicarbonate Labeling Experiment in Plants

| Parameter | Measurement | Metabolic Insight |

| 13C enrichment in photosynthetic intermediates (e.g., 3-PGA) | Time-course analysis of mass isotopomer distribution | Flux rates through the Calvin-Benson cycle |

| 13C abundance in starch and lipids in source leaves | Quantification after a labeling pulse | Rate of carbon partitioning into storage pools |

| 13C content in sink tissues (roots, fruits) | Measurement at different time points after labeling | Velocity and pattern of long-distance carbon transport |

| 13C in respired CO2 | Isotopic analysis of collected gas | Contribution of recent photoassimilates to respiration |

Mammalian Cell Culture Metabolism and Tissue Analysis (Excluding Direct Human Clinical Data)

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for investigating the metabolism of mammalian cells in culture and in ex vivo tissue analysis nih.govcreative-proteomics.comresearchgate.net. While 13C-labeled glucose and glutamine are the most commonly used tracers, Sodium bicarbonate-(13-C) can be employed to probe specific anaplerotic reactions, particularly those involving carboxylation. These reactions are vital for replenishing intermediates of the tricarboxylic acid (TCA) cycle, which are withdrawn for biosynthetic purposes such as the synthesis of amino acids and lipids.

The application of 13C-MFA in mammalian systems, including Chinese Hamster Ovary (CHO) cells and various cancer cell lines, has provided deep insights into their metabolic phenotypes researchgate.netnih.gov. By introducing 13C-labeled bicarbonate to the culture medium, the activity of carboxylating enzymes like pyruvate carboxylase and propionyl-CoA carboxylase can be quantified. The incorporation of the 13C label into TCA cycle intermediates and related metabolites is measured, typically by mass spectrometry or NMR, and this data is used in computational models to estimate metabolic fluxes creative-proteomics.comfrontiersin.org.

For instance, the appearance of a single 13C atom (M+1) in TCA cycle intermediates such as citrate, succinate, fumarate, and malate following the administration of 13C-bicarbonate is indicative of active carboxylation reactions biorxiv.org. This approach can reveal how different cell types or cells under varying conditions, such as hypoxia, modulate their anaplerotic fluxes to support proliferation and other energy-demanding processes.

Research has shown that in vivo, endogenous CO2 can be labeled by 13C tracers and subsequently used in biosynthetic reactions, highlighting the importance of considering bicarbonate as an active metabolic substrate biorxiv.org. While direct studies detailing extensive use of 13C-bicarbonate for MFA in cell culture are less common than those using glucose, the principle remains a powerful tool for dissecting specific metabolic pathways.

Table 3: Expected Labeling Patterns from 13C-Bicarbonate Tracing in Mammalian Cells

| Metabolite | Expected Isotopologue | Associated Pathway/Enzyme |

| Oxaloacetate | M+1 | Pyruvate Carboxylase |

| Malate | M+1 | Malic Enzyme / Pyruvate Carboxylase |

| Citrate | M+1 | Isocitrate Dehydrogenase (reductive carboxylation) |

| Purines | M+1 | Purine biosynthesis |

Environmental and Ecological Tracer Studies

Tracing Carbon Cycling Dynamics in Aquatic Ecosystems

In aquatic environments, from sunlit surface waters to the dark benthic zones, Sodium bicarbonate-(13-C) is an indispensable tool for elucidating the pathways of carbon flow. It acts as a labeled source of dissolved inorganic carbon (DIC), the primary carbon source for photosynthetic and chemosynthetic organisms.

The use of Sodium bicarbonate-(13-C) is a well-established method for measuring primary productivity in aquatic systems. vliz.be This technique, often referred to as the ¹³C-PP method, involves enriching water samples with NaH¹³CO₃ and tracking the incorporation of the ¹³C isotope into particulate organic carbon (POC) by phytoplankton. nih.gov The rate of uptake provides a direct measure of carbon fixation, which is the base of the aquatic food web. vliz.benih.gov

This method is considered a robust alternative to the traditional ¹⁴C radioactive tracer technique, avoiding the constraints associated with handling radioactive materials. nih.gov The analysis is typically performed using mass spectrometry to determine the change in the ¹³C:¹²C ratio relative to the total inorganic carbon pool. nih.gov Studies have successfully used this approach to determine carbon fixation rates in various marine environments, such as the Mediterranean Sea, with rates observed to range from 0.4 to 1.5 mg C m⁻³ h⁻¹. nih.gov

Beyond quantifying total productivity, ¹³C-labeling helps in identifying the active autotrophic organisms within a community. By analyzing the ¹³C enrichment in specific biomarkers or through techniques like quantitative DNA stable isotope probing (DNA-qSIP), researchers can pinpoint which species are responsible for primary production. nih.gov For instance, in dark incubations of lacustrine sediments, DNA-qSIP with [¹³C]bicarbonate revealed that ammonia-oxidizing archaea (AOA) were the dominant active chemolithoautotrophs responsible for the production of new organic matter. nih.gov

Once carbon is fixed by primary producers, Sodium bicarbonate-(13-C) allows researchers to trace its journey through the food web. By labeling the base of the food web (the primary producers), scientists can follow the ¹³C signal as it is transferred to herbivores and subsequently to carnivores. This provides direct evidence of trophic links and quantifies the flow of energy and nutrients between different levels.